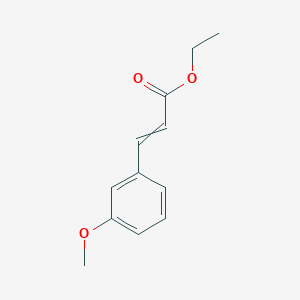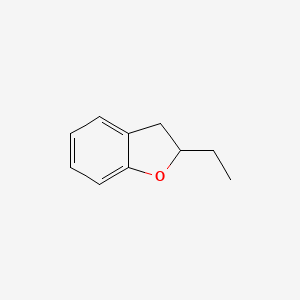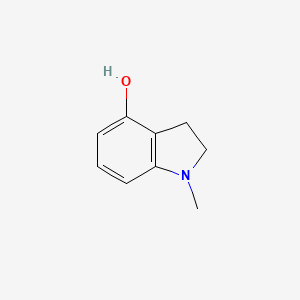![molecular formula C15H9ClN4O B8730311 9-Chloro-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one CAS No. 104614-95-1](/img/structure/B8730311.png)
9-Chloro-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Chloro-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a heterocyclic compound that belongs to the class of triazoloquinazolines. This compound is known for its potential pharmacological properties, including its role as an antagonist at adenosine receptors . The structure of this compound features a triazole ring fused to a quinazoline moiety, with a chlorine atom at the 9th position and a phenyl group at the 2nd position.
Métodos De Preparación
The synthesis of 9-chloro-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-phenyl-4H-3,1-benzoxazin-4-one with hydrazine hydrate to form 2-phenyl-4H-3,1-benzoxazin-4-one hydrazone. This intermediate is then treated with phosphorus oxychloride (POCl3) to yield the desired triazoloquinazoline compound .
Análisis De Reacciones Químicas
9-Chloro-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 9th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cyclization Reactions: The triazole and quinazoline rings can participate in further cyclization reactions to form more complex heterocyclic structures.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Mecanismo De Acción
The mechanism of action of 9-chloro-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one involves its interaction with adenosine receptors, particularly the A1 and A2A subtypes. By binding to these receptors, the compound inhibits the action of adenosine, a neurotransmitter involved in various physiological processes. This inhibition can lead to increased neurotransmitter release and modulation of cardiovascular and neurological functions .
Comparación Con Compuestos Similares
Similar compounds include other triazoloquinazolines and triazolopyrimidines, which share structural features and pharmacological properties. For example:
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential anticancer properties.
Triazolo[1,5-a]pyridine: Known for its applications in drug design and as a building block for light-emitting materials.
9-Chloro-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one stands out due to its specific substitution pattern and its potent activity as an adenosine receptor antagonist, which distinguishes it from other similar compounds .
Propiedades
Número CAS |
104614-95-1 |
|---|---|
Fórmula molecular |
C15H9ClN4O |
Peso molecular |
296.71 g/mol |
Nombre IUPAC |
9-chloro-2-phenyl-6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one |
InChI |
InChI=1S/C15H9ClN4O/c16-10-6-7-12-11(8-10)14-18-13(9-4-2-1-3-5-9)19-20(14)15(21)17-12/h1-8H,(H,17,21) |
Clave InChI |
MAKPSBBZLHQMKS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN3C(=N2)C4=C(C=CC(=C4)Cl)NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Methyl 3-[(4-formyl-2-nitrophenyl)sulfanyl]propanoate](/img/structure/B8730266.png)

![2-Ethylimidazo[1,2-a]pyridine](/img/structure/B8730289.png)



![Ethyl 1-cyanospiro[2.5]octane-1-carboxylate](/img/structure/B8730330.png)
